7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one
Overview
Description
7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one is a sulfur-containing heterocyclic compound It is characterized by a fused ring system that includes both thiophene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the desired fused ring system. For example, the reaction of thiophene-2-carboxamides with formic acid can lead to the formation of thieno[2,3-b]thiopyran derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Another sulfur-containing heterocyclic compound with a similar fused ring system.
Thieno[3,4-b]pyridine:
Uniqueness: 7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one is unique due to its specific ring fusion and oxidation state, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQIXUPQDKOJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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